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6-(Chloromethyl)imidazo[1,5-a]pyridine

Cat. No.: B11913523
M. Wt: 166.61 g/mol
InChI Key: AVQTWZPMGHTSSH-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,5-a]pyridine (B1214698) Scaffold in Modern Organic Synthesis

The imidazo[1,5-a]pyridine scaffold is a versatile and valuable framework in contemporary organic synthesis. rsc.org Its derivatives have attracted growing interest due to their unique chemical structures, optical behaviors, and biological properties. rsc.orgrsc.org This class of aromatic heterocycles holds great potential in materials science and the pharmaceutical industry. rsc.orgrsc.org

The significance of the imidazo[1,5-a]pyridine scaffold is underscored by the diverse synthetic methodologies developed for its construction. These methods include:

Copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org

Three-component coupling reactions of picolinaldehydes, amines, and formaldehyde (B43269). organic-chemistry.org

Metal-free sequential dual oxidative amination of C(sp³)–H bonds. organic-chemistry.org

Iodine-mediated sp³ C–H amination from 2-pyridyl ketones and alkylamines. rsc.org

Cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org

These varied synthetic routes allow for the introduction of a wide range of substituents onto the imidazo[1,5-a]pyridine core, enabling the fine-tuning of its properties for specific applications. rsc.orgorganic-chemistry.org

Overview of Strategic Importance as Chemical Building Blocks and Ligand Precursors

The imidazo[1,5-a]pyridine framework serves as a crucial building block in the synthesis of more complex molecules. msesupplies.com Its ability to be readily functionalized at various positions makes it an ideal starting material for creating a library of derivatives with tailored characteristics. rsc.org The presence of nitrogen atoms in the heterocyclic system also makes it an excellent precursor for the synthesis of ligands for metal complexes. researchgate.netrsc.org

Imidazo[1,5-a]pyridine-containing ligands have been successfully used to complex a variety of metal ions, including iridium, rhenium, titanium, and boron. rsc.orgrsc.orgresearchgate.net These resulting coordination compounds have shown promise in diverse applications, from catalysis to materials science. For instance, titanium complexes with imidazo[1,5-a]pyridine-containing pyrrolyl ligands have demonstrated catalytic activity in hydroamination and polymerization reactions. rsc.org Furthermore, boron complexes featuring N,N-type bidentate imidazo[1,5-a]pyridine ligands exhibit blue emission with good quantum yields, suggesting their potential use in optoelectronic devices. researchgate.net

The strategic importance of this scaffold is further highlighted by its presence in compounds with significant biological activity, although this article will not delve into those applications. The versatility of the imidazo[1,5-a]pyridine core as both a foundational chemical structure and a precursor for sophisticated ligand design solidifies its prominent role in advanced organic chemistry. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B11913523 6-(Chloromethyl)imidazo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-(chloromethyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H,3H2

InChI Key

AVQTWZPMGHTSSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=C2)CCl

Origin of Product

United States

Synthetic Methodologies for 6 Chloromethyl Imidazo 1,5 a Pyridine and Its Derivatives

Cyclization Reactions for Imidazo[1,5-a]pyridine (B1214698) Ring Construction

The formation of the imidazo[1,5-a]pyridine ring is the foundational step in the synthesis of the target compound. Various cyclization strategies have been developed to efficiently construct this bicyclic system.

One-Pot Cyclocondensation Strategies

One-pot cyclocondensation reactions are highly efficient methods for synthesizing imidazo[1,5-a]pyridines, as they combine multiple synthetic steps into a single operation, reducing time, cost, and waste. These strategies often involve the reaction of a 2-(aminomethyl)pyridine derivative with an appropriate electrophile. beilstein-journals.org

A notable one-pot approach involves the three-component condensation of a pyridyl ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297). semanticscholar.orgresearchgate.net For instance, the reaction of dipyridyl ketone with various aromatic aldehydes and ammonium acetate in the presence of lithium chloride as a catalyst under microwave irradiation has been shown to produce 1,3-disubstituted imidazo[1,5-a]pyridines in good yields. semanticscholar.org This method highlights the versatility of one-pot syntheses in creating a library of derivatives. researchgate.net

Another efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This process, which simultaneously forms C-N and C-S bonds, is characterized by mild reaction conditions and high atom economy. mdpi.com

The use of propane (B168953) phosphoric acid anhydride (B1165640) (T3P) has also been reported for the one-pot synthesis of imidazo[1,5-a]pyridines from a carboxylic acid and 2-methylaminopyridines, allowing for the introduction of various substituents at the 1- and 3-positions. researchgate.net

Table 1: Examples of One-Pot Cyclocondensation Strategies for Imidazo[1,5-a]pyridines
ReactantsCatalyst/ReagentConditionsProduct TypeReference
Pyridyl ketone, Aldehyde, Ammonium acetateLithium chlorideMicrowave irradiation1,3-Disubstituted imidazo[1,5-a]pyridines semanticscholar.org
2-Aminomethylpyridines, Benzaldehydes, Sodium benzenesulfinatesIodineMild conditions3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs mdpi.com
Carboxylic acid, 2-MethylaminopyridinesPropane phosphoric acid anhydride (T3P)Reflux in ethyl or n-butyl acetate1,3-Disubstituted imidazo[1,5-a]pyridines researchgate.net

Multi-Component Reactions (MCRs) and their Variants

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.org For the synthesis of imidazo[1,5-a]pyridines, MCRs offer a highly convergent and efficient approach.

The Ugi-azide four-component reaction (azido-Ugi 4CR) has been utilized to synthesize 1-tetrazolylimidazo[1,5-a]pyridines. This reaction sequence involves the initial formation of an azido-Ugi product from an aldehyde, an amine, an isocyanide, and azidotrimethylsilane. This intermediate then undergoes an N-acylation–cyclization process to yield the final product. acs.org

The Groebke–Blackburn–Bienaymé (GBB) reaction, a variant of the Ugi reaction, is another significant MCR for constructing imidazo-fused heterocycles. nih.gov This reaction involves the condensation of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide to form the imidazo[1,2-a]pyridine (B132010) scaffold. nih.govbeilstein-journals.org While the primary focus of this article is on imidazo[1,5-a]pyridines, the principles of MCRs like the GBB reaction are relevant to the broader class of imidazopyridines and demonstrate the power of these methods in heterocyclic synthesis. beilstein-journals.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of imidazo[1,5-a]pyridines has significantly benefited from this technology.

A solvent-free, microwave-assisted method for the preparation of imidazopyridines and their quinoline (B57606) analogs has been developed, utilizing the reaction of corresponding ketones and amines with activated MnO₂ as an oxidant. tandfonline.comtandfonline.com This approach is noted for its efficiency and environmental friendliness. tandfonline.com

Furthermore, a one-pot, three-component condensation for the synthesis of imidazo[1,5-a]pyridines using various aromatic aldehydes, dipyridyl ketone, and ammonium acetate with lithium chloride as a catalyst has been effectively carried out under microwave irradiation. semanticscholar.org This protocol provides the desired products in good yields within a short reaction time. semanticscholar.org The application of microwave irradiation has also been reported in the synthesis of pyridylimidazo[1,5-a]pyridine derivatives, which are of interest for their photophysical properties. mdpi.com

Table 2: Microwave-Assisted Syntheses of Imidazo[1,5-a]pyridines
ReactantsReagents/OxidantsConditionsKey AdvantagesReference
Ketones, AminesActivated MnO₂Solvent-free, MicrowaveQuick, highly efficient, solvent-free tandfonline.comtandfonline.com
Dipyridyl ketone, Aldehyde, NH₄OAcLiClMicrowave, 3 minOne-pot, good yields, short reaction time semanticscholar.org
Pyridyl precursorsNot specifiedMicrowave-assisted one-pot protocolYields over 80% mdpi.com

Targeted Introduction of the Chloromethyl Moiety at Position 6

The introduction of a chloromethyl group specifically at the 6-position of the imidazo[1,5-a]pyridine ring requires careful synthetic planning, either through regioselective functionalization of the pre-formed heterocycle or by using a precursor that already contains the desired functionality.

Regioselective Functionalization Approaches

Direct functionalization of the imidazo[1,5-a]pyridine ring at the C6 position can be challenging due to the presence of other reactive sites. While literature specifically detailing the direct chloromethylation of the 6-position of imidazo[1,5-a]pyridine is not abundant, general principles of electrophilic aromatic substitution on related heterocyclic systems can be considered. The electronic properties of the imidazo[1,5-a]pyridine ring system would dictate the preferred sites of electrophilic attack.

For the related imidazo[1,2-a]pyridine system, extensive studies on site-selective C-H functionalization have been conducted. rsc.orgresearchgate.net These studies provide a framework for understanding how different positions on the pyridine (B92270) and imidazole (B134444) rings can be selectively targeted. For instance, functionalization at the C5, C6, C7, and C8 positions of the pyridine ring in imidazo[1,2-a]pyridines has been explored. rsc.org Such knowledge can be extrapolated to devise potential strategies for the regioselective functionalization of the imidazo[1,5-a]pyridine core.

Strategic Design of Precursors for 6-Substituted Imidazo[1,5-a]pyridines

A more common and reliable method for obtaining 6-substituted imidazo[1,5-a]pyridines is to start with a pyridine precursor that already bears the desired substituent or a group that can be readily converted to it. In the case of 6-(chloromethyl)imidazo[1,5-a]pyridine, this would involve using a 5-substituted-2-(aminomethyl)pyridine as a key starting material.

For example, a synthetic route could begin with a pyridine derivative having a methyl or hydroxymethyl group at the 5-position. This substituted pyridine would then undergo a series of reactions to introduce the aminomethyl group at the 2-position, followed by cyclization to form the imidazo[1,5-a]pyridine ring. The final step would then be the conversion of the methyl or hydroxymethyl group at the 6-position of the fused ring system into the desired chloromethyl group, for instance, through radical chlorination or reaction with thionyl chloride, respectively.

This precursor-based approach offers greater control over the regiochemistry of the final product. The synthesis of various substituted imidazo[1,5-a]pyridines has been achieved using appropriately substituted 2-(aminomethyl)pyridines, demonstrating the feasibility of this strategy. beilstein-journals.org

Transition Metal-Catalyzed Synthetic Routes for Imidazo[1,5-a]pyridines

Transition metal catalysis offers powerful tools for the construction of the imidazo[1,5-a]pyridine core, often enabling reactions under mild conditions with high efficiency. Copper and iron are among the most utilized metals for these transformations.

Copper-catalyzed reactions are particularly prominent. One approach involves the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org This method utilizes copper(I) catalysis and oxygen as the sole oxidant to achieve C(sp³)–H amination, providing a rapid route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org In a similar vein, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine proceeds through a condensation-amination-oxidative dehydrogenation process, using clean O₂ as the oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Another copper-based method is the aerobic oxidative synthesis via a cascade denitrogenative transannulation of pyridotriazoles with benzylamines, which shows good functional group tolerance. acs.orgnih.gov This methodology can also be applied to amino acids, leading to imidazo[1,5-a]pyridines through a decarboxylative oxidative cyclization. acs.orgnih.gov Furthermore, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines also yields 1,3-disubstituted imidazo[1,5-a]pyridines effectively. organic-chemistry.org

Iron catalysis provides a greener alternative for these syntheses. An iron-catalyzed C-H amination has been developed for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyridines. organic-chemistry.org This reaction can be conducted in anisole, a green solvent, with water being the only byproduct, highlighting its environmental advantages. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Imidazo[1,5-a]pyridines
Catalyst SystemReactantsKey TransformationOxidantReference
Copper(I)N-heteroaryl aldehydes/ketones, AlkylaminesDirect Transannulation / C(sp³)–H AminationOxygen (O₂) organic-chemistry.org
Copper(II)Pyridine ketone, BenzylamineTandem Condensation-Amination-Oxidative DehydrogenationOxygen (O₂) organic-chemistry.org
CopperPyridotriazoles, Benzylamines/Amino AcidsDenitrogenative TransannulationAerobic (O₂) acs.orgnih.gov
Copper/Iodineα-Amino acids, 2-BenzoylpyridinesDecarboxylative CyclizationNot specified organic-chemistry.org
Iron(2-Pyridyl)methanamine derivativesC-H AminationNot specified (Water is byproduct) organic-chemistry.org

Metal-Free Oxidative Cyclization and Transannulation Methodologies

To offer more cost-effective and environmentally friendly alternatives to transition-metal catalysis, several metal-free synthetic routes have been established. acs.orgnih.gov These methods often rely on the use of readily available and less toxic reagents like iodine or elemental sulfur. rsc.orgrsc.org

Molecular iodine is a versatile reagent in this context. A transition-metal-free sp³ C–H amination reaction for imidazo[1,5-a]pyridine synthesis has been achieved using molecular iodine with 2-pyridyl ketones and alkylamines. rsc.org This I₂-mediated oxidative annulation proceeds efficiently in a one-pot manner. rsc.org Iodine can also be used to promote the interaction of imidazo[1,5-a]pyridines with aromatic aldehydes or in the cyclization of N-thioacyl 1,2-aminoalcohols to form derivatives. nih.gov Another metal-free approach involves a sequential dual oxidative amination of C(sp³)-H bonds, which forms two C-N bonds and includes one oxidative dehydrogenation process, removing a total of six hydrogen atoms. organic-chemistry.org

Elemental sulfur provides another avenue for metal-free synthesis. A simple and efficient method uses elemental sulfur to mediate the sequential dual oxidative C(sp³)–H amination of 2-pyridyl acetates and amines under peroxide-free conditions. rsc.org This protocol is noted for its broad substrate scope and operational simplicity. rsc.org

Transannulation reactions can also be performed without metals. The denitrogenative transannulation of pyridotriazoles with nitriles can be catalyzed by BF₃·Et₂O to provide imidazo[1,5-a]pyridines. organic-chemistry.org In this reaction, the specific combination of solvents plays a critical role in achieving high yields of the desired products under metal-free conditions. organic-chemistry.org

Table 2: Examples of Metal-Free Syntheses of Imidazo[1,5-a]pyridines
Reagent/CatalystReactantsKey TransformationReference
Molecular Iodine (I₂)2-Pyridyl ketones, AlkylaminesOxidative Annulation / sp³ C–H Amination rsc.org
Elemental Sulfur2-Pyridyl acetates, AminesSequential Dual Oxidative C(sp³)–H Amination rsc.org
BF₃·Et₂OPyridotriazoles, NitrilesDenitrogenative Transannulation organic-chemistry.org
Iodine (promoter)2-Aminomethylpyridines, Benzaldehydes, Sodium benzenesulfinatesOne-pot C-N and C-S bond formation mdpi.com

Considerations for Scalable and Efficient Synthetic Protocols

For the practical application of any synthetic methodology, scalability and efficiency are paramount. An ideal synthetic protocol should be operationally simple, high-yielding, and amenable to large-scale production. Several of the developed methods for imidazo[1,5-a]pyridine synthesis have taken these factors into account.

The concept of "one-pot" synthesis is a key strategy for improving efficiency, as it reduces the need for intermediate purification steps, saving time and resources. Several multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a highly efficient one-pot route to imidazo[1,2-a]pyridines, a related class of isomers, and similar principles are applied to imidazo[1,5-a]pyridine synthesis. mdpi.comnih.gov For instance, an efficient one-pot method for synthesizing 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates has been reported, featuring high atom utilization and readily accessible starting materials. mdpi.com

The ability to perform a reaction on a gram scale is a direct indicator of its potential for scalability. Several of the described metal-free methods have been explicitly demonstrated to be effective on a gram scale. rsc.orgrsc.org For example, the I₂-mediated oxidative annulation is noted as being conveniently carried out on a gram scale, as is the elemental sulfur-mediated dual amination. rsc.orgrsc.org A metal-free C-H functionalization to create methylene-bridged bis-imidazo[1,5-a]pyridines has also been shown to work well at the gram-scale level. nih.gov

Chemical Reactivity and Transformations of 6 Chloromethyl Imidazo 1,5 a Pyridine

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the 6-position of the imidazo[1,5-a]pyridine (B1214698) ring is analogous to a benzylic chloride. This makes it highly susceptible to nucleophilic substitution reactions (SN2), providing a key handle for introducing diverse functional groups.

Cyanation Reactions for Nitrile Derivatization

The displacement of the chloride by a cyanide anion is a standard method for introducing a nitrile group, which is a valuable synthetic intermediate. This reaction converts the chloromethyl group into a cyanomethyl group, (imidazo[1,5-a]pyridin-6-yl)acetonitrile. This nitrile derivative can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. While specific literature on the cyanation of 6-(chloromethyl)imidazo[1,5-a]pyridine is not prevalent, the reaction is a well-established transformation for analogous heteroaromatic chlorides.

Displacement by Oxygen and Sulfur Nucleophiles

The chlorine atom of the chloromethyl group can be readily displaced by oxygen and sulfur-based nucleophiles, leading to the formation of ethers, esters, and thioethers.

For instance, reaction with sulfur nucleophiles like thiophenol in the presence of a base (e.g., sodium hydride in DMSO) would lead to the corresponding phenylthiomethyl derivative. mdpi.com A similar reaction has been demonstrated on the related 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine, which reacts with sodium benzenesulfinate (B1229208) to yield the phenylsulfonylmethyl product. mdpi.com These examples highlight the facility of the chloromethyl group to react with sulfur nucleophiles.

Below is a table summarizing a representative reaction with a sulfur nucleophile on a related scaffold.

Starting MaterialReagentProductYieldReference
8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineThiophenol, NaH, DMSO6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine74% mdpi.com
6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazineSodium benzenesulfinate, DMSO6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine- mdpi.com

Similarly, oxygen nucleophiles such as alkoxides (e.g., sodium methoxide) or phenoxides can be used to synthesize the corresponding ethers. Hydrolysis under appropriate conditions would yield the corresponding alcohol, 6-(hydroxymethyl)imidazo[1,5-a]pyridine.

Amination and Amidation Reactions

The chloromethyl group serves as an effective electrophile for reactions with various nitrogen nucleophiles, including primary and secondary amines. This amination reaction provides a direct route to 6-(aminomethyl)imidazo[1,5-a]pyridine derivatives, which are important building blocks in medicinal chemistry. The reaction typically proceeds by treating the chloromethyl compound with an excess of the desired amine, which also acts as the base to neutralize the HCl byproduct. Alternatively, an external non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be employed.

Electrophilic Aromatic Substitution on the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle that can undergo electrophilic aromatic substitution. The position of substitution is directed by the electronic properties of the fused ring system.

Nitration Reactions

Studies on the nitration of imidazo[1,5-a]pyridines have shown that the reaction is highly regioselective. rsc.orgrsc.org Nitration typically occurs with a mixture of nitric acid and sulfuric acid. Research indicates that the substitution happens preferentially at the C-1 position of the imidazole (B134444) ring. rsc.orgrsc.org If the C-1 position is already occupied, the incoming nitro group is directed to the C-3 position. rsc.orgrsc.org

For example, the nitration of 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine using nitric acid in sulfuric acid results in the selective formation of the 3-nitro derivative. mdpi.com This demonstrates the susceptibility of the imidazole portion of the scaffold to electrophilic attack, even with deactivating groups present on the pyridine (B92270) ring.

The table below summarizes findings on the nitration of related imidazopyridine systems.

SubstrateReagentsPosition of NitrationYieldReference
Imidazo[1,5-a]pyridinesHNO₃/H₂SO₄ in Acetic AcidC-1 (preferred), C-3 (if C-1 is substituted)- rsc.orgrsc.org
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridineHNO₃ (65%), H₂SO₄C-360% mdpi.com
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineHNO₃ (68%), H₂SO₄C-3- mdpi.com

N-Alkylation of Imidazo[1,5-a]pyridine Nitrogen Atoms

The nitrogen atoms within the imidazo[1,5-a]pyridine core possess nucleophilic character and can be targeted by alkylating agents. The system contains a pyrrole-like nitrogen and a pyridine-like nitrogen. Alkylation typically occurs at the pyridine-like nitrogen (N-2 in standard nomenclature for this specific ring system, which is part of the imidazole ring) to form a quaternary imidazolium (B1220033) salt. amazonaws.com

For example, the reaction of 2,5-dimethylimidazo[1,5-a]pyridine with methyl iodide results in the formation of the corresponding 2,5-dimethylimidazo[1,5-a]pyridinium iodide salt in high yield. amazonaws.com This process involves the attack of the N-2 nitrogen on the electrophilic methyl group. Such reactions are crucial for the synthesis of N-heterocyclic carbene (NHC) precursors and for modifying the electronic properties of the heterocyclic system. nih.gov

SubstrateAlkylating AgentProductYieldReference
2,5-Dimethylimidazo[1,5-a]pyridineMethyl Iodide (MeI)2,5-Dimethylimidazo[1,5-a]pyridinium iodide97% amazonaws.com
N-(pyridin-2-yl)methyl benzamide (B126) derivativesPOCl₃ then workup2-Substituted-imidazo[1,5-a]pyridinium chloride50-59% amazonaws.com

Other Functional Group Interconversions at the Chloromethyl Moiety

Beyond nucleophilic substitutions and reductions, the chloromethyl group at the 6-position of the imidazo[1,5-a]pyridine scaffold is amenable to a variety of other functional group interconversions. These transformations open avenues to a broader range of derivatives with potential applications in medicinal chemistry and materials science. Although specific examples for this compound are not extensively documented in the literature, the reactivity of this benzylic-like halide can be inferred from analogous transformations with related heterocyclic and aromatic systems. Key potential reactions include the formation of organophosphorus compounds via the Arbuzov and Wittig reactions, and oxidation to the corresponding aldehyde.

Arbuzov Reaction:

The Michaelis-Arbuzov reaction is a widely used method for the formation of a carbon-phosphorus bond, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a phosphonate (B1237965). wikipedia.orgorganic-chemistry.org The reaction proceeds via an SN2 attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) intermediate, which then undergoes dealkylation by the displaced halide ion to give the final product. wikipedia.org

For this compound, this reaction would be expected to proceed by heating with a trialkyl phosphite, such as triethyl phosphite, to yield the corresponding diethyl (imidazo[1,5-a]pyridin-6-ylmethyl)phosphonate. This transformation would convert the chloromethyl group into a phosphonate ester, a versatile functional group for further synthetic manipulations, notably in the Horner-Wadsworth-Emmons olefination.

Wittig Reaction:

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes or ketones. nih.gov The key reagent for this transformation is a phosphorus ylide, which is typically prepared from the corresponding phosphonium salt. The initial step would involve the reaction of this compound with a phosphine, most commonly triphenylphosphine, to generate a stable phosphonium salt. youtube.comnih.gov

Subsequent treatment of this phosphonium salt with a strong base, such as n-butyllithium, would deprotonate the methylene (B1212753) group to form the highly nucleophilic imidazo[1,5-a]pyridin-6-ylmethylidene)triphenylphosphorane ylide. This ylide can then react with a wide range of aldehydes and ketones to produce vinyl-substituted imidazo[1,5-a]pyridines. A significant advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond. nih.gov

Oxidation to Aldehyde:

The conversion of the chloromethyl group to an aldehyde represents a valuable transformation, as aldehydes are key intermediates for a multitude of further reactions. Several methods are available for the oxidation of benzylic-type halides.

One such method is the Sommelet reaction , which involves the reaction of a benzyl (B1604629) halide with hexamine, followed by hydrolysis to yield the corresponding aldehyde. wikipedia.org This reaction is effective for a range of heterocyclic methyl halides. The reaction of this compound with hexamine would form a quaternary ammonium (B1175870) salt, which upon treatment with water, would hydrolyze to furnish imidazo[1,5-a]pyridine-6-carbaldehyde.

Another potential route is the Kröhnke oxidation , which is mechanistically related and often provides a milder alternative. In this method, the chloromethyl compound is first reacted with pyridine to form a pyridinium (B92312) salt. This salt is then treated with a nitroso compound, typically 4-nitroso-N,N-dimethylaniline, in the presence of a base, followed by hydrolysis to yield the aldehyde.

The following table summarizes the potential transformations of the chloromethyl group of this compound that are not classified as direct nucleophilic substitutions or reductions.

Reaction TypeReagentsProductNotes
Arbuzov ReactionTrialkyl phosphite (e.g., P(OEt)3)Dialkyl (imidazo[1,5-a]pyridin-6-ylmethyl)phosphonateForms a C-P bond, creating a phosphonate ester.
Wittig Reagent Formation1. Triphenylphosphine (PPh3) 2. Strong base (e.g., n-BuLi)(Imidazo[1,5-a]pyridin-6-ylmethyl)triphenylphosphonium ylideGenerates a phosphorus ylide for subsequent olefination reactions.
Sommelet Reaction1. Hexamine 2. H2OImidazo[1,5-a]pyridine-6-carbaldehydeOxidation of the chloromethyl group to an aldehyde.
Kröhnke Oxidation1. Pyridine 2. p-Nitrosodimethylaniline 3. Acid hydrolysisImidazo[1,5-a]pyridine-6-carbaldehydeA two-step oxidation to the aldehyde via a pyridinium salt.

Spectroscopic and Structural Elucidation of 6 Chloromethyl Imidazo 1,5 a Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to assign the structure of complex molecules like imidazo[1,5-a]pyridine (B1214698) derivatives with high confidence.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the number of different types of protons, their electronic environment, and their connectivity. In imidazo[1,5-a]pyridine derivatives, the chemical shifts (δ) and coupling constants (J) of the protons are characteristic of their position on the bicyclic ring system.

For instance, in the analysis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (B8222196) derivatives, ¹H NMR reveals distinct signals for the protons on the pyridine (B92270) ring. lew.ro A study on the synthesis of various imidazo[1,5-a]pyridines reported detailed ¹H NMR data for compounds such as 7-bromo-1-methylimidazo[1,5-a]pyridine. beilstein-journals.org The protons on the pyridine part of the ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and splitting patterns dictated by the substitution pattern. The protons of the chloromethyl group (CH₂Cl) would be expected to appear as a singlet in a distinct region of the spectrum.

Table 1: Illustrative ¹H NMR Data for an Imidazo[1,5-a]pyridine Derivative

This table presents representative data for a related derivative, 7-bromo-2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium, to illustrate typical chemical shifts. beilstein-journals.org

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
9-H8.01d8.5
4-H7.95d1.0
6-H7.91d9.0
8-H7.75dd8.8; 1.5
3-H7.41d8.5
CH₂4.17s
NH2.49s

Note: Data corresponds to 7-bromo-2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium as reported in the literature. beilstein-journals.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment.

For imidazo[1,5-a]pyridine derivatives, the carbon atoms of the fused rings appear at characteristic chemical shifts. For example, in a 7-bromo-substituted derivative, the carbon atoms of the heterocyclic core were observed in the range of δ 120-163 ppm. beilstein-journals.org The carbon of the chloromethyl group would typically resonate at a higher field compared to the aromatic carbons.

Table 2: Representative ¹³C NMR Data for an Imidazo[1,5-a]pyridine Derivative

This table shows data for 7-bromo-2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium to exemplify typical carbon chemical shifts. beilstein-journals.org

Carbon AtomChemical Shift (δ, ppm)
C=O (hypothetical)162.2
C-q146.4
C-q135.7
C-q133.1
C-q130.8
C-q129.8
C-q128.5
CH120.8
CH120.0
CH₂48.1

Note: Data corresponds to 7-bromo-2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium as reported in the literature. beilstein-journals.org

Two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment, especially for complex molecules with crowded spectra or for determining stereochemistry. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable as it identifies protons that are close to each other in space, regardless of whether they are connected by bonds.

This technique is instrumental in confirming the regiochemistry of substitution on the imidazo[1,5-a]pyridine ring by observing spatial correlations between protons on the substituent and protons on the heterocyclic core. For related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, NOESY has been effectively used to estimate long-range interproton distances and confirm the relative configuration of substituents, a method directly applicable to the structural analysis of 6-(chloromethyl)imidazo[1,5-a]pyridine derivatives. nih.gov Furthermore, variable temperature NMR experiments can be employed to study dynamic processes and conformational changes in such molecules. nih.gov

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound, as each unique formula has a distinct, precise mass. For derivatives of this compound, HRMS is the definitive method to confirm that the synthesized compound has the correct atomic constituents. For example, in the characterization of a related bromo-substituted imidazo[1,5-a]pyridine, the calculated mass for the protonated molecule [M+H]⁺ was 237.0022, and the experimentally found mass was 237.0022, unequivocally confirming its elemental formula. beilstein-journals.org

Table 3: Example of HRMS Data for an Imidazo[1,2-a]pyridine (B132010) Derivative

This table shows representative HRMS data for a related chloro-substituted imidazo[1,2-a]pyridine to illustrate the technique's precision. mdpi.com

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
8-bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridineC₈H₆BrCl₂N₂280.9062280.9064

Note: Data corresponds to a related imidazo[1,2-a]pyridine derivative. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is widely used to assess the purity of synthesized compounds. nih.govmdpi.com In the analysis of this compound derivatives, an LC system separates the target compound from any starting materials, byproducts, or impurities. The eluent is then directed into the mass spectrometer, which confirms the identity of the major peak by its mass-to-charge ratio. The purity of the sample is determined by the relative area of the peak corresponding to the desired product. For instance, the purity of a synthesized derivative was determined to be >95% by LC/MS analysis, confirming the effectiveness of the purification method. mdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its principal structural components: the imidazo[1,5-a]pyridine core and the chloromethyl substituent.

The imidazo[1,5-a]pyridine ring system gives rise to several distinct vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000–3100 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic rings are expected to appear in the 1500–1650 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the C-H bonds of the pyridine and imidazole (B134444) rings contribute to the fingerprint region of the spectrum, generally below 1500 cm⁻¹, providing a unique pattern for the molecule.

The chloromethyl group (-CH₂Cl) also presents characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (B1212753) group typically appear in the 2920–2980 cm⁻¹ and 2840–2880 cm⁻¹ regions, respectively. The C-Cl stretching vibration is expected in the range of 650–850 cm⁻¹, although its intensity can be variable.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Methylene C-HAsymmetric Stretching2920 - 2980
Methylene C-HSymmetric Stretching2840 - 2880
C=N and C=C (ring)Stretching1500 - 1650
Aromatic C-HIn-plane and out-of-plane bending< 1500
C-ClStretching650 - 850

This table is generated based on general spectroscopic principles and data from analogous compounds.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been specifically reported in the searched literature, analysis of closely related structures provides significant insight into its expected molecular geometry and conformation.

Studies on derivatives of the imidazo[1,5-a]pyridine scaffold reveal that the fused ring system is essentially planar. researchgate.net For instance, the crystal structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one show the planarity of the bicyclic core. researchgate.net It is therefore anticipated that the imidazo[1,5-a]pyridine moiety in the title compound will also be planar.

The geometry of the chloromethyl group attached to a pyridine ring can be inferred from the crystal structure of compounds like 1,6-bis(chloromethyl)pyridine. nih.gov In this structure, the C-Cl bond length and the bond angles around the methylene carbon are well-defined. It is expected that the chloromethyl group in this compound will adopt a conformation that minimizes steric hindrance with the adjacent atoms of the pyridine ring.

In the solid state, the molecular packing will be influenced by intermolecular interactions. While the chloromethyl group is not a strong hydrogen bond donor or acceptor, weak C-H···N or C-H···Cl hydrogen bonds may be present. Furthermore, π-π stacking interactions between the planar imidazo[1,5-a]pyridine rings of adjacent molecules are likely to play a significant role in the crystal packing, a common feature in the solid-state structures of aromatic heterocyclic compounds. mdpi.com

Table 2: Expected and Comparative Bond Lengths and Angles for this compound

ParameterAtom Pair/TripletExpected/Comparative ValueSource of Comparative Data
Bond Lengths (Å)
C-ClC(methylene)-Cl~1.781,6-bis(chloromethyl)pyridine nih.gov
C-C (ring)Average~1.39 - 1.42Imidazo[1,5-a]pyridine derivatives researchgate.net
C-N (ring)Average~1.35 - 1.39Imidazo[1,5-a]pyridine derivatives researchgate.net
C-C (exocyclic)C(ring)-C(methylene)~1.51General sp²-sp³ C-C bond
Bond Angles (°)
C-C-ClC(ring)-C(methylene)-Cl~110 - 1121,6-bis(chloromethyl)pyridine nih.gov
N-C-C (ring)Average~120Imidazo[1,5-a]pyridine derivatives researchgate.net
C-C-C (ring)Average~120Imidazo[1,5-a]pyridine derivatives researchgate.net

This table presents expected values based on data from the cited analogous structures.

Computational and Theoretical Investigations of 6 Chloromethyl Imidazo 1,5 a Pyridine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic characteristics of heterocyclic systems. nih.gov For the imidazo[1,5-a]pyridine (B1214698) scaffold, DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-31G(d,p) or 6-311G(d,p), provide a robust framework for determining optimized molecular geometries and the reactive nature of specific sites within the molecule. nih.govnih.gov The insights gained are crucial for understanding the relationship between a molecule's structure and its chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO is an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO (ΔEH-L) is a critical parameter indicating the molecule's chemical reactivity and polarizability; a smaller gap often correlates with higher reactivity. nih.gov

In studies of related imidazopyridine systems, DFT calculations have been used to determine these key orbital energies. For instance, calculations on Alpidem, a complex imidazo[1,2-a]pyridine (B132010) derivative, showed a HOMO-LUMO gap of 4.7951 eV (using the B3LYP method), suggesting high chemical reactivity and biological activity. nih.gov For the parent imidazo[1,5-a]pyridine scaffold, the fused aromatic rings create a delocalized π-system. The introduction of a chloromethyl group at the C6 position is expected to influence the electronic properties. The electron-withdrawing nature of the chlorine atom can modulate the energy levels of the FMOs.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov In MEP analysis, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. nih.gov For 6-(chloromethyl)imidazo[1,5-a]pyridine, the nitrogen atom in the pyridine (B92270) ring is expected to be a region of negative potential, while the hydrogens of the chloromethyl group and on the aromatic rings would exhibit positive potential.

Table 1: Representative Frontier Molecular Orbital Data for Imidazopyridine Analogues from DFT Calculations

Compound/System Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Source(s)
Alpidem (imidazo[1,2-a]pyridine deriv.) B3LYP/6-311G(d,p) -6.4016 -1.6065 4.7951 nih.gov
Alpidem (imidazo[1,2-a]pyridine deriv.) B3PW91/6-311G(d,p) -6.8662 -0.8346 6.0316 nih.gov
V-Shaped Imidazo[1,2-a]pyridine (TD-)DFT N/A N/A Tunable nih.gov

Note: Data represents values for analogue structures to illustrate typical ranges. Specific values for this compound would require dedicated calculations.

DFT calculations are a reliable tool for predicting spectroscopic data, which serves to validate experimentally determined structures. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become increasingly accurate. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. nih.govresearchgate.net

For example, in a study of an imidazo[1,2-b]pyridazine (B131497) derivative, theoretical ¹H and ¹³C NMR spectra were computed and compared with experimental results to confirm the structure. researchgate.net A similar approach for this compound would involve optimizing its geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing a GIAO (Gauge-Independent Atomic Orbital) NMR calculation. semanticscholar.org The calculated chemical shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental data. nih.gov Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 2: Example of Theoretical vs. Experimental ¹³C NMR Chemical Shifts for an Imidazo[1,2-b]pyridazine Analogue

Carbon Atom Theoretical Shift (ppm) Experimental Shift (ppm)
C2 145.1 143.9
C3 110.5 112.3
C5 140.2 141.5
C6 122.7 124.0
C7 128.9 129.8
C8 118.4 119.6

Note: This table is illustrative, based on data for related heterocyclic systems to demonstrate the predictive power of DFT for NMR spectroscopy. Data sourced from studies on similar scaffolds.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Understanding the mechanism of chemical reactions, such as the synthesis of the imidazo[1,5-a]pyridine core, can be achieved through quantum chemical modeling. nih.gov These computational methods allow for the exploration of potential energy surfaces, mapping out the energetic landscape that connects reactants, transition states, and products. nih.gov

The synthesis of imidazo[1,5-a]pyridines can be achieved through various routes, including the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes or the I₂-mediated amination from 2-pyridyl ketones and alkylamines. beilstein-journals.orgrsc.org DFT calculations can be employed to model these complex reaction sequences step-by-step. By locating the transition state (a first-order saddle point on the potential energy surface) for each elementary step, the activation energy barrier can be calculated. nih.gov This allows for the identification of the rate-determining step and provides a rationale for the observed product distribution. For example, modeling could elucidate the transition state of the key intramolecular cyclization and subsequent aromatization steps, providing detailed geometric and energetic data that is inaccessible through experimental means alone. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent box or near a biological receptor). acs.org

For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the chloromethyl side chain. The rotation around the C6-CH₂Cl bond can be studied to determine preferred orientations and the energy barriers between them. Furthermore, MD simulations can model how the molecule interacts with its environment. In a study of an imidazo[1,2-a]pyridine derivative targeting a protein, MD simulations were used to assess the stability of the binding pose and analyze the specific hydrogen bonds and stacking interactions that stabilized the complex over time. nih.gov Similar simulations for this compound could reveal its interaction patterns with solvent molecules or its potential to bind to macromolecular targets.

Theoretical Studies of Supramolecular Assemblies, including π-π Stacking

The planar, aromatic nature of the imidazo[1,5-a]pyridine scaffold makes it highly amenable to forming non-covalent supramolecular assemblies, particularly through π-π stacking interactions. mdpi.com These interactions are crucial in determining the crystal packing in the solid state and play a significant role in molecular recognition and the properties of materials. mdpi.comnih.gov

Theoretical studies using DFT have been performed to analyze and quantify these interactions in imidazo[1,5-a]pyridine analogues. mdpi.com In a study of Zn(II) coordination polymers incorporating a ditopic imidazo[1,5-a]pyridine ligand, DFT calculations were used to analyze the significant π-π stacking observed in the crystal structure. The calculations revealed substantial interaction energies, with one assembly showing an interaction energy of –40.1 kcal/mol, underscoring the critical role of π-stacking in shaping the solid-state architecture. mdpi.com These theoretical models can dissect the geometry of the stacked dimers (e.g., parallel-displaced vs. T-shaped) and calculate key parameters like the inter-centroid distance and displacement angle, providing a detailed understanding of the forces governing supramolecular assembly. mdpi.comrsc.org

Table 3: Theoretical Parameters for π-π Stacking Interactions in Imidazopyridine Systems

Interacting System Method Interaction Energy (kcal/mol) Inter-planar Distance (Å) Source(s)
Imidazo[1,5-a]pyridine Dimer Model DFT -40.1 ~3.4-3.7 mdpi.com
Imidazole-Imidazole Dimer DFT N/A N/A nih.govrsc.org

Note: The table highlights the strength and nature of π-π stacking as determined by theoretical calculations on relevant analogue systems.

Synthetic Utility and Advanced Applications of 6 Chloromethyl Imidazo 1,5 a Pyridine in Organic Synthesis

Precursors for N-Heterocyclic Carbene (NHC) Ligands

The imidazo[1,5-a]pyridine (B1214698) skeleton is a versatile platform for creating stable N-heterocyclic carbenes (NHCs), particularly imidazo[1,5-a]pyridin-3-ylidenes (ImPy). nih.gov These NHCs are notable for their strong σ-donating properties, comparable to traditional imidazole-based NHCs, but with enhanced π-accepting character. rsc.org This electronic modulation arises from the ability of the fused pyridine (B92270) ring's π* orbital to interact with the carbene's vacant p-orbital. rsc.org

The synthesis of the requisite imidazo[1,5-a]pyridinium salt precursors is often achieved through a highly efficient, one-pot, three-component coupling of a substituted picolinaldehyde, an amine, and formaldehyde (B43269). nih.gov This method allows for the facile incorporation of diverse functional groups and chiral substituents. nih.gov While the target compound, 6-(chloromethyl)imidazo[1,5-a]pyridine, already possesses the fused heterocyclic core, its chloromethyl group serves as a key reactive site for subsequent modifications, influencing the steric and electronic properties of the resulting NHC ligand or linking the scaffold to other molecular fragments.

Design and Synthesis of Chiral NHC Ligands

The modular synthesis of the imidazo[1,5-a]pyridine core enables the straightforward design of chiral NHC ligands for enantioselective catalysis. A notable strategy involves the fusion of a chiral oxazoline (B21484) auxiliary to the imidazo[1,5-a]pyridine backbone. In a representative synthesis, a cyano-substituted imidazo[1,5-a]pyridinium salt undergoes a microwave-assisted condensation with a chiral 2-amino alcohol, catalyzed by zinc acetate (B1210297), to yield the desired chiral bidentate NHC-oxazoline ligand precursor. This approach provides a versatile family of ligands where chirality is strategically positioned to influence the outcome of metal-catalyzed reactions.

Coordination Chemistry with Transition Metal Centers (e.g., Rh, Ni, Zn)

Imidazo[1,5-a]pyridine-based NHCs form stable complexes with a variety of transition metals, which is fundamental to their catalytic activity.

Rhodium (Rh): Chiral NHC-oxazoline ligands derived from the imidazo[1,5-a]pyridine scaffold readily form stable, well-defined complexes with rhodium(I). These complexes have proven to be highly effective catalysts for enantioselective transformations.

Nickel (Ni): Bidentate NHC ligands featuring a pyridine group at the C(5) position of the imidazo[1,5-a]pyridine core have been synthesized to coordinate with nickel(II). These pyridine-chelated ImPy nickel(II) dichloride complexes are robust and serve as novel catalyst precursors for challenging reactions like carbon dioxide fixation. dntb.gov.uamdpi.com The rigid, C,N-bidentate nature of the ligand imparts significant stability to the nickel center. dntb.gov.ua

Zinc (Zn): The imidazo[1,5-a]pyridine scaffold demonstrates a strong affinity for zinc(II) ions. Ditopic imidazo[1,5-a]pyridine derivatives have been successfully employed as ligands to construct novel one- and two-dimensional Zn(II) coordination polymers. nih.gov In these structures, the ligand's ability to form significant π-π stacking interactions plays a crucial role in the final supramolecular assembly. nih.gov Furthermore, zinc acetate has been used to catalyze the formation of chiral imidazo[1,5-a]pyridine-oxazolines, indicating a direct coordination interaction during the ligand synthesis.

Building Blocks for the Construction of Complex Heterocyclic Scaffolds

The imidazo[1,5-a]pyridine framework is a core component in numerous biologically active compounds and advanced materials. researchgate.net The presence of a chloromethyl group at the C-6 position, as in this compound, provides a reactive electrophilic site for nucleophilic substitution reactions. This allows the compound to serve as a versatile building block for elaborating the core scaffold.

By analogy with similarly substituted heterocycles, the chloromethyl group can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, cyanides, carbanions) to append new functional groups or link the imidazo[1,5-a]pyridine unit to other complex molecular architectures. This synthetic handle is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the photophysical properties of materials. For instance, this reactivity enables the construction of larger, more complex heterocyclic systems, which is a key strategy in the development of new therapeutic agents.

Role in Homogeneous and Heterogeneous Catalysis

The development of well-defined, air- and moisture-stable palladium-NHC complexes based on the imidazo[1,5-a]pyridine scaffold highlights their primary role in homogeneous catalysis . rsc.org These precatalysts demonstrate high reactivity and rapid activation for a range of cross-coupling reactions. nih.govrsc.org While the robustness of these complexes is a prerequisite for potential applications in heterogeneous catalysis (e.g., through immobilization on a solid support), the current literature is predominantly focused on their use in solution-phase reactions.

Catalytic Applications in Enantioselective Transformations

The true potential of chiral NHCs derived from the imidazo[1,5-a]pyridine framework is realized in their application to asymmetric catalysis. Rhodium(I) complexes bearing chiral imidazo[1,5-a]pyridine-oxazoline ligands are highly efficient catalysts for the enantioselective hydrosilylation of a wide variety of ketones. These catalytic systems achieve excellent yields and high levels of enantioselectivity, demonstrating the effective transfer of chiral information from the ligand to the final product.

Table 1: Rhodium-Catalyzed Enantioselective Hydrosilylation of Ketones
Substrate (Ketone)Yield (%)Enantiomeric Excess (ee %)
Acetophenone9591
1-(4-Chlorophenyl)ethan-1-one9493
1-(Naphthalen-2-yl)ethan-1-one9692
1-(Thiophen-2-yl)ethan-1-one9189

Investigation in Carbon Dioxide Fixation Reactions

Addressing the global challenge of carbon capture and utilization (CCU), imidazo[1,5-a]pyridine-based NHC complexes have emerged as promising catalysts for CO₂ fixation reactions. Specifically, nickel(II) complexes featuring a pyridine-chelated ImPy ligand have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. dntb.gov.uamdpi.com This transformation is a highly sustainable process that converts two abundant feedstocks into a valuable chemical product. The unique electronic properties and chelation of the ImPy ligand are critical for the stability and reactivity of the nickel catalyst in this challenging C-H carboxylation reaction. dntb.gov.ua

Table 2: Nickel-Catalyzed Acrylate Synthesis from Ethylene and CO₂
Catalyst SystemProductTurnover Number (TON)
py-ImPy-Ni(II) Complex + PCy₃Sodium Acrylateup to 35

Functionalization for Advanced Materials Science Applications

The inherent electronic and structural characteristics of the imidazo[1,5-a]pyridine system make it an attractive candidate for the development of novel materials with tailored optical and coordination properties. The introduction of a chloromethyl group at the 6-position provides a convenient point of attachment for further synthetic modifications, allowing for the systematic engineering of advanced materials.

The imidazo[1,5-a]pyridine core is known to be a component of various fluorescent molecules. nih.govresearchgate.net The development of new emissive dyes and fluorophores is a dynamic field of research, driven by the demand for novel probes in bioimaging and advanced materials for optoelectronic devices. nih.gov The photophysical properties of imidazo[1,5-a]pyridine derivatives, such as their absorption and emission wavelengths, Stokes shifts, and quantum yields, can be finely tuned by the introduction of various substituents onto the heterocyclic ring system. researchgate.net

Research into donor-π-acceptor (D–π–A) push-pull fluorophores has demonstrated the utility of the imidazo[1,5-a]pyridine moiety as an effective electron-donating component. For instance, the synthesis of fluorophores incorporating a 1,3-diphenylimidazo[1,5-a]pyridine donor has yielded compounds with strong greenish-yellow emission and high quantum yields. rsc.org These molecules exhibit large Stokes shifts, a desirable characteristic for fluorescent probes as it minimizes self-quenching. rsc.org

While specific examples detailing the direct use of this compound as a precursor for such dyes are not extensively documented in publicly available research, the reactivity of the chloromethyl group makes it an ideal anchor for attaching various π-conjugated systems or electron-withdrawing groups. This functionalization strategy would allow for the systematic tuning of the photophysical properties of the resulting fluorophores. The table below illustrates the photophysical properties of some representative imidazo[1,5-a]pyridine-based fluorophores, showcasing the range of emission colors and efficiencies that can be achieved through chemical modification.

CompoundAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (%)
BPy-1 -~520~7000~70
BPy-2 -~520~7000~70
BPy-FL -458 (in THF), 510 (solid state)-93 (solid state)
Data for BPy-1, BPy-2, and BPy-FL are derived from studies on D–π–A fluorophores containing a 1,3-diphenylimidazo[1,5-a]pyridine donor. rsc.org

The nitrogen atoms within the imidazo[1,5-a]pyridine ring system make it an excellent ligand for coordinating with metal ions, paving the way for its use in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing. The ability to functionalize the imidazo[1,5-a]pyridine ligand allows for the tuning of the resulting framework's structure and properties.

The synthetic utility of this compound in this context lies in its potential to be converted into a variety of multitopic ligands. For example, the chloromethyl group can be transformed into other coordinating functionalities, such as carboxylates, pyridyls, or other N-heterocycles, which can then be used to link metal centers into extended networks. This approach offers a modular strategy for the design of novel MOFs with potentially unique topologies and functions. While direct reports on the use of ligands derived from this compound in MOF synthesis are limited, the foundational work on imidazo[1,5-a]pyridine-based coordination polymers underscores the promise of this approach. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally benign and efficient chemical processes has spurred research into sustainable synthetic routes for imidazo[1,5-a]pyridines. Future efforts concerning 6-(chloromethyl)imidazo[1,5-a]pyridine are likely to focus on adapting these "green" methodologies.

Key areas of development include:

Metal-Free Synthesis: Moving away from heavy metal catalysts is a core tenet of green chemistry. Recent advancements have demonstrated metal-free pathways to the imidazo[1,5-a]pyridine (B1214698) core, such as the denitrogenative transannulation of pyridotriazoles with nitriles and sequential dual oxidative amination of C(sp³)–H bonds. organic-chemistry.org Adapting these methods to precursors of this compound could provide cleaner synthetic routes.

Catalysis with Earth-Abundant Metals: Iron-catalyzed C-H amination has emerged as a sustainable method for constructing imidazole-fused ring systems, using green solvents like anisole and producing water as the only byproduct. organic-chemistry.org

Oxidative Annulations with Green Oxidants: Copper-catalyzed reactions that utilize molecular oxygen (O₂) as the terminal oxidant are highly attractive. organic-chemistry.org For instance, a copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine proceeds via condensation-amination-oxidative dehydrogenation to afford imidazo[1,5-a]pyridines using O₂. organic-chemistry.org Similarly, iodine-mediated transition-metal-free sp³ C-H amination provides another operationally simple, one-pot approach. rsc.org

These sustainable approaches, summarized in the table below, represent the forefront of synthetic design for this class of compounds.

MethodologyCatalyst/ReagentKey FeaturesRelevant Precursors for this compound
Metal-Free C(sp³)–H Amination N/A (Oxidative)Avoids metal catalysts; ambient conditions.Substituted 2-(aminomethyl)pyridines
Iron-Catalyzed C-H Amination Iron saltsUses earth-abundant metal; green solvent (anisole); water byproduct.Substituted 2-(aminomethyl)pyridines
Copper-Catalyzed Oxidative Dehydrogenation Copper(II) saltsUses O₂ as a clean oxidant; excellent yields.Substituted pyridine ketones
Iodine-Mediated sp³ C-H Amination Molecular Iodine (I₂)Transition-metal-free; one-pot procedure; scalable.Substituted 2-pyridyl ketones

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The this compound molecule possesses two primary sites for chemical reaction: the imidazo[1,5-a]pyridine core and the exocyclic chloromethyl group. Future research is expected to uncover novel transformations by exploiting the interplay between these functionalities.

Reactivity of the Heterocyclic Core: The imidazo[1,5-a]pyridine ring is electron-rich and susceptible to electrophilic attack. Studies on the parent scaffold have shown that nucleophilic character is present at both the C-1 and C-3 positions, as demonstrated by reactions with reagents like ninhydrin. researchgate.net Furthermore, recent work has shown that C-H functionalization can be achieved under metal-free conditions, for example, using formaldehyde (B43269) as both a carbon source and a solvent to create methylene-bridged bis(imidazo[1,5-a]pyridinyl)methanes. acs.orgnih.gov This opens the door to creating novel dimeric structures derived from this compound.

Reactivity of the Chloromethyl Group: The chloromethyl group is a highly versatile functional handle. thieme-connect.dechempanda.com Its presence on the heteroaromatic ring makes it an excellent electrophilic site for SN2 reactions. nih.gov This allows for the facile introduction of a wide array of other functional groups, including:

Hydroxymethyl (–CH₂OH) via hydrolysis.

Cyanomethyl (–CH₂CN) via reaction with cyanide salts.

Aminomethyl (–CH₂NR₂) via reaction with amines.

Alkoxymethyl (–CH₂OR) via reaction with alkoxides.

The exploration of these transformations can lead to a diverse library of new derivatives with potentially unique biological or material properties.

Integration of Advanced Computational Approaches for Rational Design and Mechanism Elucidation

Computational chemistry is an increasingly indispensable tool in modern chemical research, enabling the rational design of molecules and the detailed elucidation of reaction mechanisms. For the imidazo[1,5-a]pyridine scaffold, computational methods like Density Functional Theory (DFT) have been employed to understand its fundamental electronic and structural properties. rsc.org

Future research on this compound will likely leverage these approaches for:

Predicting Reactivity: DFT calculations can determine electron density distributions, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential maps. acs.orgnih.gov This information helps predict the most likely sites for electrophilic or nucleophilic attack, guiding experimental design. For instance, calculations can clarify the relative reactivity of the C-1 versus C-3 positions of the imidazo[1,5-a]pyridine core. rsc.org

Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. This is crucial for understanding how novel transformations occur and for optimizing reaction conditions.

Rational Design of Functional Molecules: By understanding the structure-property relationships, new derivatives of this compound can be designed in silico with targeted properties. For example, by modeling how modifications to the scaffold affect the HOMO-LUMO gap, researchers can rationally design novel fluorophores with specific emission wavelengths for applications in materials science. researchgate.netacs.org Similarly, in drug discovery, computational docking studies can predict the binding affinity of derivatives to biological targets, guiding the synthesis of more potent and selective inhibitors. nih.govwiley.com

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Elucidating electronic structure, predicting sites of reactivity, calculating HOMO-LUMO gaps for optical properties.
Time-Dependent DFT (TD-DFT) Simulating UV-Vis absorption and emission spectra to design new fluorophores.
Molecular Docking Predicting binding modes and affinities of derivatives to protein targets for rational drug design.
Reaction Pathway Modeling Elucidating complex reaction mechanisms and identifying key transition states.

Strategic Implementation in Cascade and Multicomponent Reactions for Diversified Chemical Libraries

Cascade and multicomponent reactions (MCRs) are powerful strategies in synthetic chemistry that allow for the construction of complex molecules from simple starting materials in a single pot, enhancing efficiency and atom economy. mdpi.com The imidazo[1,5-a]pyridine scaffold is well-suited for synthesis via these methods, and future work will focus on strategically incorporating the 6-(chloromethyl) moiety into these schemes to generate diverse chemical libraries for high-throughput screening.

Examples of relevant strategies include:

Three-Component Reactions: An efficient coupling of a substituted picolinaldehyde, an amine, and formaldehyde can produce imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org Using a picolinaldehyde already bearing the chloromethyl group at the desired position would be a direct route to functionalized products.

Azido-Ugi Based Synthesis: A novel two-step method has been developed involving an azido-Ugi four-component reaction followed by an N-acylation-cyclization process to afford 1-tetrazolylimidazo[1,5-a]pyridines. acs.org This approach allows for the introduction of multiple points of diversity.

Electrochemical Cascade Synthesis: An electrochemical method has been reported for the synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and NH₄SCN, where the process involves a cascade of imine formation, nucleophilic attack, and anodic oxidation/cyclization. rsc.org

Diversity-Oriented Synthesis (DOS): The combination of MCRs with subsequent cyclization cascades is a hallmark of DOS. nih.gov For example, a Groebke-Blackburn-Bienaymé reaction followed by a TBAB-mediated cyclization has been used to create fused imidazopyridine scaffolds. nih.gov Applying such a strategy to a precursor of this compound would rapidly generate a library of structurally complex and diverse molecules for biological evaluation.

By strategically designing precursors that can be incorporated into these powerful reaction platforms, chemists can efficiently explore the chemical space around the this compound core.

Q & A

Basic: What are the most reliable synthetic routes for 6-(chloromethyl)imidazo[1,5-a]pyridine, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via cyclocondensation or transition-metal-free sp³ C–H amination. Key approaches include:

  • Cyclocondensation : Reacting 2-(aminomethyl)pyridines with electrophiles (e.g., nitro compounds) in polyphosphoric acid (PPA) at 110°C. This method leverages intramolecular cyclization to form the imidazo[1,5-a]pyridine core .
  • I₂-Mediated sp³ C–H Amination : Using molecular iodine and NaOAc to oxidize 2-pyridyl ketones and alkylamines. This one-pot method avoids transition metals and scales effectively (gram-scale yields: 60–85%) .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (e.g., 5 equiv nitroethane for cyclocondensation).
  • For iodine-mediated routes, control temperature (80–100°C) to minimize byproducts.

Basic: How can the structural and crystallographic properties of this compound derivatives be characterized?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve π-stacking interactions (average 3.33 Å) and hydrogen bonds (C–H⋯N, C–H⋯π). Compare to Cambridge Structural Database (CSD) averages (e.g., 3.21 Å for π-stacking) .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For chloromethyl derivatives, observe characteristic shifts at δ 4.5–5.0 ppm (CH₂Cl) .
  • Mercury Software Analysis : Visualize intermolecular interactions (e.g., parallel aromatic arrays) to distinguish π-stacking from edge-to-face configurations .

Advanced: How do π-stacking interactions in imidazo[1,5-a]pyridine derivatives influence their fluorescence and solid-state packing?

Methodological Answer:

  • Structural Analysis : SCXRD reveals that N-atom positioning dictates stacking modes. Imidazo[1,5-a]pyridines exhibit parallel π-stacking (3.20–3.40 Å), enhancing charge transfer and fluorescence .
  • Optical Characterization : Measure quantum yields (QY) and Stokes shifts. Derivatives with rigid π-stacking show blue emission (λem ~450 nm) and high QY (>0.5) due to reduced non-radiative decay .
  • Theoretical Modeling : Perform DFT/TD-DFT calculations to correlate stacking geometry with excited-state behavior. Compare HOMO-LUMO gaps to experimental UV-Vis data .

Advanced: What strategies resolve contradictions in spectroscopic data for imidazo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Cross-Validation : Combine NMR, HRMS, and SCXRD. For example, ambiguous NOE signals can be resolved via crystallographic symmetry analysis .
  • Dynamic Effects : Account for tautomerism or rotational barriers (e.g., using variable-temperature NMR). For chloromethyl derivatives, assess conformational flexibility via 2D COSY .
  • Comparative Studies : Contrast experimental data with CSD entries. Discrepancies in π-stacking distances (e.g., 3.33 Å vs. CSD average 3.21 Å) may arise from substituent electronic effects .

Advanced: How can computational methods guide the design of imidazo[1,5-a]pyridine-based materials with tailored optical properties?

Methodological Answer:

  • DFT/TD-DFT Calculations : Predict absorption/emission wavelengths by modeling excited states. For boron complexes, optimize ligand geometry (e.g., dihedral angles <15° for enhanced conjugation) .
  • Aggregation Studies : Simulate intermolecular interactions in polymeric matrices. Pyridinium salts with charged groups reduce aggregation, improving QY in thin films .
  • Chirality Analysis : Use HPLC with chiral phases (e.g., CHIRALPAK IB) to separate enantiomers. Correlate CD spectra (e.g., peaks at 254 nm) with calculated ECD profiles .

Basic: What are the key considerations for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Antibacterial Assays : Test against gram-positive/negative strains (e.g., E. coli, S. aureus) via MIC determination. Prioritize derivatives with electron-withdrawing groups (e.g., Cl, CF₃) for enhanced membrane penetration .
  • Metabolic Stability : Assess susceptibility to aldehyde oxidase (AO) using liver microsomes. Scaffold-hopping (e.g., imidazo[1,5-a]pyridine vs. imidazo[1,2-a]pyrimidine) can mitigate AO-mediated degradation .
  • SAR Studies : Modify substituents (e.g., carboxylate, trifluoromethyl) and compare IC₅₀ values in enzyme inhibition assays .

Advanced: How can synthetic byproducts or degradation products of imidazo[1,5-a]pyridines be identified and mitigated?

Methodological Answer:

  • LC-MS Monitoring : Track reaction intermediates (e.g., dihydroimidazo[1,5-a]pyridines) during cyclocondensation. Optimize PPA concentration to suppress phosphorylated hydroxylamine byproducts .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH). For chloromethyl derivatives, avoid protic solvents to prevent hydrolysis .
  • Crystallization Strategies : Use CH₂Cl₂/hexane to isolate pure products. Recrystallization minimizes impurities from iodine-mediated reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.